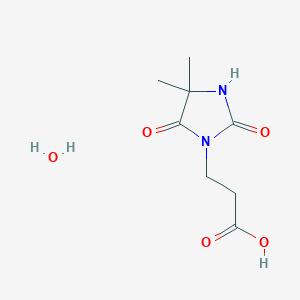

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate

Description

Properties

Molecular Formula |

C8H14N2O5 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid;hydrate |

InChI |

InChI=1S/C8H12N2O4.H2O/c1-8(2)6(13)10(7(14)9-8)4-3-5(11)12;/h3-4H2,1-2H3,(H,9,14)(H,11,12);1H2 |

InChI Key |

OLXKAMXQFJITAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCC(=O)O)C.O |

Origin of Product |

United States |

Preparation Methods

Method A: Condensation of Dioxoimidazolidine Derivatives with Propanoic Acid Precursors

One of the most common approaches involves the condensation of a suitably substituted 2,5-dioxoimidazolidine derivative with a propanoic acid derivative, followed by hydration. This method is supported by patent WO2013071203A1, which describes the synthesis of imidazolidine derivatives through condensation reactions under controlled conditions.

Preparation of the imidazolidine core:

Reacting a 2,5-dioxoimidazolidine derivative with formaldehyde or similar aldehydes to form the heterocyclic ring system.Introduction of the propanoic acid side chain:

Alkylation or acylation of the nitrogen atom in the imidazolidine ring with a suitable propanoic acid derivative, often via nucleophilic substitution or amidation.Hydration step:

The final compound is obtained as a hydrate through controlled addition of water or moisture during the reaction or post-synthesis hydration.

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents

- Temperature: Elevated, typically 80–120°C

- Catalysts: Acid or base catalysts, depending on the specific step

- High selectivity

- Good yields reported (up to 80%)

- Compatibility with various substituents

Method B: Cyclization of N-Substituted Urea Derivatives

Another approach involves cyclization of N-substituted urea derivatives, which are precursors to the imidazolidine ring. This method is detailed in patent WO2013071203A1, where urea derivatives undergo intramolecular cyclization under thermal or catalytic conditions to form the heterocyclic core.

- Synthesis of N,N'-disubstituted urea with appropriate side chains

- Cyclization via heating or catalysis (acidic or basic conditions) to form the imidazolidine ring

- Functionalization with the propanoic acid group, often through acylation or esterification

- Solvent: Dimethyl sulfoxide (DMSO) or ethanol

- Temperature: 100–150°C

- Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Note:

This method allows for the incorporation of various substituents, enabling structural diversity.

Method C: Sulfurization and Derivatization of Imidazolidines

The synthesis can also involve sulfurization of imidazolidine derivatives, as indicated in patent EP1893196B1, where imidazolidines are treated with phosphorus pentasulfide to introduce thioxo groups, followed by further derivatization to the target compound.

- Starting from 2,5-dioxoimidazolidine derivatives

- Treatment with phosphorus pentasulfide under reflux to introduce thioxo functionalities

- Subsequent hydrolysis or oxidation to obtain the hydrate form

- Solvent: Dioxane or dichloromethane

- Temperature: Reflux (~80–100°C)

- Duration: 24–48 hours

- Enables modification of the heterocyclic core for specific activity

Hydration and Final Purification

The final step involves hydration to produce the hydrate form, which is achieved by:

- Controlled exposure to moisture during or after synthesis

- Crystallization from aqueous solvents to isolate the hydrate

The hydrate form exhibits improved stability and solubility, making it suitable for further applications.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Yield | References |

|---|---|---|---|---|---|

| A | 2,5-Dioxoimidazolidine derivatives + Propanoic acid derivatives | Condensation, acylation, hydration | 80–120°C, polar aprotic solvents | Up to 80% | WO2013071203A1 |

| B | N,N'-Disubstituted ureas | Cyclization, acylation | 100–150°C, DMSO or ethanol | 70–85% | WO2013071203A1 |

| C | Imidazolidine derivatives + phosphorus pentasulfide | Sulfurization, derivatization | Reflux (~80°C), 24–48h | 50–60% | EP1893196B1 |

Chemical Reactions Analysis

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biochemical assays and studies involving enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic Acid (QZ-5547)

- Structure: The imidazolidinone ring is attached to the second carbon of the propanoic acid chain (vs. the third carbon in ST-0846).

- Implications: Positional isomerism may alter solubility, reactivity, and interaction with biological targets. For example, the proximity of the imidazolidinone to the carboxylic acid group could influence hydrogen bonding or enzymatic recognition .

3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic Acid (QY-5659)

- Structure: Features a 5,5-dimethyl substitution on the imidazolidinone ring (vs. 4,4-dimethyl in ST-0846), with dioxo groups at positions 2 and 3.

- Implications : The shifted methyl groups and dioxo positions may affect ring conformation, electronic distribution, and metabolic stability .

Chlorinated 3-Phenylpropanoic Acid Derivatives ()

- Structure: Chlorinated phenyl groups replace the imidazolidinone ring (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid).

- Activity: These derivatives exhibit selective antimicrobial activity against E. coli and S. aureus, highlighting the role of halogenation in bioactivity . In contrast, ST-0846’s imidazolidinone moiety may favor different interactions, such as enzyme inhibition or metal chelation.

Functional Group Comparisons

3-(Methylthio)propanoic Acid Esters (–5)

- Structure: Esters like 3-(methylthio)propanoic acid methyl/ethyl ester, identified in pineapples as aroma compounds.

- Role: These esters contribute to fruity odors (e.g., OAVs >1 in Tainong No. 4 pineapple) due to their volatile methylthio groups. ST-0846, with a non-volatile imidazolidinone group, is more suited for non-volatile applications like drug synthesis .

Phenolic Propanoic Acid Metabolites ()

- Structure: Derivatives like 3-(3′-hydroxyphenyl)propanoic acid, produced via gut microbiota metabolism.

- Activity : Exhibit anti-inflammatory, anti-diabetic, and neuroprotective effects. The absence of aromatic hydroxyl groups in ST-0846 may limit similar bioactivity but could enhance stability under oxidative conditions .

Tetrazolyl and Bicyclic Propanoic Acids ()

- Examples : Compound 9 () includes a chlorotrityl-tetrazole group, while cites bicycloheptane-carbamoyl derivatives.

- Applications: Such groups are often used in peptide synthesis (e.g., protecting groups) or as angiotensin-converting enzyme (ACE) inhibitors. ST-0846’s imidazolidinone may serve as a precursor for heterocyclic drug scaffolds .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Biological Potential: While phenolic and chlorinated analogs show bioactivity, ST-0846’s applications may lie in synthetic chemistry (e.g., as a building block for urea-based drugs) or metalloprotease inhibition, pending targeted studies.

- Knowledge Gaps: Specific data on ST-0846’s solubility, stability, and biological activity are absent in the provided evidence, warranting further investigation.

Biological Activity

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- IUPAC Name : 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

- Molecular Formula : C₈H₁₂N₂O₄

- Molecular Weight : 172.19 g/mol

- CAS Number : 90197-83-4

The compound is believed to exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Modulation of Signal Transduction Pathways : The compound could influence cellular signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Properties : Its structure suggests potential antioxidant activity, which can protect cells from oxidative stress.

Antitumor Activity

Several studies have investigated the antitumor properties of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate:

- Study Findings : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.5 | Cell cycle arrest |

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties:

- Case Study : In a model of induced inflammation in rats, administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Administered | 120 | 150 |

Toxicity Profile

While the compound shows promise in therapeutic applications, its toxicity profile is also crucial:

- Acute Toxicity Studies : Animal studies have shown that high doses can lead to gastrointestinal disturbances but are generally well tolerated at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of imidazolidinone precursors with propanoic acid derivatives. Key steps include protecting group strategies (e.g., acetyl or tert-butyl) to prevent undesired side reactions. For example, analogous compounds like 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid are synthesized via cyclization reactions under inert atmospheres, with yields optimized by controlling temperature (80–120°C) and catalyst selection (e.g., Pd/C for hydrogenation) . Solvent polarity (e.g., DMF vs. THF) also impacts reaction efficiency, as shown in studies of structurally related imidazole derivatives .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : A combination of NMR (1H, 13C, and 2D-COSY for imidazolidinone ring protons), FT-IR (to confirm carbonyl stretching at ~1700–1750 cm⁻¹), and X-ray crystallography (for absolute stereochemistry) is recommended. For hydrate identification, thermogravimetric analysis (TGA) can quantify water content. Mass spectrometry (ESI-TOF) confirms molecular weight, as demonstrated for similar compounds like 2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride hydrate .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Based on analogous compounds (e.g., 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid), use fume hoods to avoid inhalation of dust/particulates and wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes. Store in airtight containers at 2–8°C to prevent hydrate decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer : Employ statistical design of experiments (DoE) to screen variables (temperature, solvent ratio, catalyst loading) and identify interactions. For example, fractional factorial designs have been used to optimize imidazole derivatives, reducing trials by 50% while maintaining resolution . Coupling this with computational reaction path searches (e.g., quantum chemical calculations) enables prediction of transition states and byproduct formation, as implemented by ICReDD for reaction design .

Q. How can contradictory data in solubility or reactivity studies be resolved?

- Methodological Answer : Contradictions often arise from hydrate stability or polymorphic forms. Use dynamic vapor sorption (DVS) to assess hygroscopicity and powder X-ray diffraction (PXRD) to detect polymorphs. For reactivity discrepancies, validate experimental conditions (e.g., moisture/oxygen levels via Schlenk techniques) and cross-reference with computational models (e.g., DFT for reaction energetics) .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to screen binding affinities for enzymes/receptors. For example, 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid was studied for kinase inhibition using docking and MD simulations . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.

Key Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.